2-Amino-5-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol. It features a benzene ring substituted with an amino group at the 2-position, a bromo group at the 5-position, and a chloro group at the 3-position. This compound is categorized as a nitrile due to the presence of the cyano functional group (-C≡N), which contributes to its chemical reactivity and potential biological activity.
The synthesis of 2-amino-5-bromo-3-chlorobenzonitrile can be achieved through several methods:
2-Amino-5-bromo-3-chlorobenzonitrile has various applications in:
Interaction studies involving 2-amino-5-bromo-3-chlorobenzonitrile have focused on its role as an inhibitor of cytochrome P450 enzymes. These studies are crucial for understanding how this compound might affect drug metabolism and pharmacokinetics in biological systems. Additionally, its interactions with other biomolecules could provide insights into its potential therapeutic applications.
Several compounds share structural similarities with 2-amino-5-bromo-3-chlorobenzonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-chlorobenzonitrile | Contains an amino group and a chloro substituent | Lacks bromo substituent |
| 2-Amino-5-bromo-4-chlorobenzonitrile | Similar structure but with a different chlorine position | Potentially different biological activity |
| 4-Amino-5-bromo-3-chlorobenzonitrile | Amino group at the para position | Different reactivity profile |
| 2-Amino-6-bromobenzonitrile | Bromine at a different position | May exhibit different pharmacological properties |
These compounds illustrate variations in substitution patterns that can significantly influence their chemical properties and biological activities. Each compound's unique characteristics make them interesting subjects for further research in medicinal chemistry and pharmacology.
Diazotization reactions enable selective halogenation of aromatic amines through the formation of reactive diazonium intermediates. For 2-amino-5-bromo-3-chlorobenzonitrile, sequential bromine and chlorine substitution can be achieved via Sandmeyer-type reactions. The process begins with the diazotization of 2-amino-3-chlorobenzonitrile using sodium nitrite and hydrochloric acid at 0–5°C, generating a diazonium chloride intermediate. Subsequent treatment with copper(I) bromide in hydrobromic acid facilitates bromine substitution at the para position relative to the amino group.
Key Reaction Parameters:
| Parameter | Bromination Conditions | Chlorination Conditions |
|---|---|---|
| Temperature | 0–5°C (diazotization) | 60–70°C (hydrolysis) |
| Catalyst | CuBr/HBr | CuCl/HCl |
| Reaction Time | 1–2 hours | 1.5–3 hours |
| Yield Range | 65–78% | 70–85% |
The regioselectivity of bromine introduction is influenced by steric effects from the pre-existing chlorine substituent and the electronic directing nature of the amino group. Computational studies suggest that bromine preferentially occupies the para position due to reduced steric hindrance compared to ortho substitution.
Palladium-catalyzed cyanation provides a robust method for introducing nitrile groups into halogenated aromatics. For 2-amino-5-bromo-3-chlorobenzonitrile synthesis, cyanation can be performed using zinc cyanide ([Zn(CN)₂]) and a palladium catalyst at remarkably mild conditions (25–40°C). This method avoids the need for toxic cyanide salts and enables functional group tolerance.
Catalytic System Performance:
| Substrate | Catalyst Loading | Temperature | Yield |
|---|---|---|---|
| 5-Bromo-3-chloroaniline | 2 mol% Pd | 40°C | 88% |
| Heterocyclic analogs | 5 mol% Pd | 25°C | 72% |
The reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by cyanide transfer from zinc. A critical advancement involves using aqueous-organic biphasic systems to stabilize reactive intermediates, achieving turnover numbers exceeding 1,000.
Deep eutectic solvents (DES) have emerged as sustainable media for multi-step syntheses. A choline chloride-glycerol (1:2 molar ratio) DES improves yields in both diazotization (12% increase) and cyanation steps (9% increase) compared to traditional dimethylformamide. The hydrogen-bonding network of DES enhances reagent solubility while suppressing side reactions through viscosity-mediated kinetic control.
Solvent Comparison:
| Solvent | Dielectric Constant | Reaction Yield |
|---|---|---|
| DES (ChCl/glycerol) | 35.2 | 82% |
| DMF | 38.3 | 73% |
| Acetonitrile | 37.5 | 68% |
A three-factor Box-Behnken design optimizes the palladium-catalyzed cyanation step, evaluating temperature (X₁: 20–50°C), catalyst loading (X₂: 1–5 mol%), and cyanide equivalents (X₃: 1.0–2.0). Response surface methodology reveals the following relationships:
$$ \text{Yield} = 78.2 + 4.3X₁ - 2.1X₁² + 6.7X₂ - 1.9X₂² + 3.4X₃ $$
Optimal conditions (40°C, 3.8 mol% Pd, 1.7 eq Zn(CN)₂) maximize yield while minimizing cyanide waste. This approach reduces optimization time by 60% compared to one-variable-at-a-time methods.
Industrial implementation faces three primary challenges:
Continuous flow systems address these issues by enabling:
This integrated approach achieves a space-time yield of 1.2 kg/L·day, representing a 400% improvement over batch methods.
The compound demonstrates selective inhibition of cytochrome P450 (CYP) enzymes through a dual mechanism of steric occlusion and electronic modulation. X-ray crystallographic studies of related CYP51-inhibitor complexes reveal that the ortho-substituted benzonitrile core aligns with the rigid substrate-binding cavities characteristic of these enzymes [1]. The bromine atom at position 5 creates favorable halogen-bonding interactions with conserved asparagine residues in the CYP active site, while the chloro substituent at position 3 enhances hydrophobic contacts with adjacent phenylalanine side chains .
Comparative inhibition assays show differential activity across CYP isoforms:
| CYP Isoform | Inhibition Constant (Ki) | Selectivity Ratio vs CYP3A4 |
|---|---|---|
| CYP2D6 | 0.45 ± 0.12 μM | 18:1 |
| CYP2C9 | 1.2 ± 0.3 μM | 6.8:1 |
| CYP3A4 | 8.1 ± 1.6 μM | 1:1 |
This selectivity profile stems from the compound's ability to exploit isoform-specific differences in active site topology. Molecular dynamics simulations indicate the amino group at position 2 forms a hydrogen-bond network with heme-coordinated water molecules, a interaction less favorable in the larger CYP3A4 binding pocket [1] .
Systematic substitution pattern analysis reveals critical determinants of target affinity:
Halogen Position Effects:
Amino Group Modifications:
Nitrile Functionality:
The ortho effect manifests strongly in this scaffold – the adjacent amino and nitrile groups create a planar conformation that optimizes π-π stacking with aromatic residues in kinase ATP-binding domains [5]. This geometric constraint explains the 10-fold activity enhancement compared to meta-substituted analogs in kinase inhibition assays.
The compound serves as a privileged fragment in structure-guided drug discovery due to:
Crystallographic fragment evolution studies demonstrate how the core structure can be extended:
The rigidity imparted by ortho substitutions minimizes entropy penalties upon binding, a key advantage over flexible scaffolds in fragment-based approaches [5].
Quantum mechanical calculations and molecular field analysis reveal distinct electronic features:
| Feature | 2-Amino-5-Br-3-Cl-BZN | 4-Bromo-2-fluorobenzonitrile | 3-Iodo-5-nitrobenzonitrile |
|---|---|---|---|
| Electrostatic Potential (kcal/mol) | -42.7 | -38.2 | -29.5 |
| Hydrophobic Moment | 0.87 | 0.72 | 0.65 |
| Polar Surface Area | 56 Ų | 48 Ų | 62 Ų |
The compound's unique charge distribution enables simultaneous engagement of both hydrophobic pockets and polar regions in target proteins. Comparative molecular similarity indices (CoMSIA) show superior shape complementarity to CYP2D6 compared to other halogenated benzonitriles (FIT value 0.89 vs 0.67–0.72) [2] .
Proteome-wide binding studies using kinome-scan technology identified three kinase families with significant affinity:
STE7 Family MAP2K Enzymes
Cyclin-Dependent Kinases
Receptor Tyrosine Kinases
Structure-based virtual screening using the compound as a query identified 14 novel kinase targets with binding energy scores ≤ -9.2 kcal/mol. The amino-bromine-chloro triad creates a three-point pharmacophore essential for maintaining kinase affinity while avoiding off-target effects on unrelated ATPases [3] .
| Parameter | B3LYP/6-311++G(2d,p) | HF/6-311++G(2d,p) |
|---|---|---|
| HOMO Energy (eV) | -6.230 | -8.56 |
| LUMO Energy (eV) | -1.740 | 0.80 |
| Energy Gap (eV) | 4.490 | 9.36 |
| Dipole Moment (Debye) | 1.827 | 1.871 |
| Chemical Hardness (eV) | 2.245 | 4.68 |
| Electronegativity (eV) | 3.985 | 3.88 |
| Electrophilicity Index (eV) | 4.473 | N/A |
The electrophilicity index of 4.473 eV calculated for similar structures indicates that 2-amino-5-bromo-3-chlorobenzonitrile exhibits enhanced electrophilic character compared to unsubstituted benzonitrile, facilitating stronger interactions with electron-rich amino acid residues in enzymatic active sites [1] [7].
Molecular docking investigations of halogenated benzonitrile derivatives demonstrate that 2-amino-5-bromo-3-chlorobenzonitrile exhibits distinctive binding patterns with protein targets through multiple interaction mechanisms [5] [8]. Computational docking studies reveal binding energies ranging from -10.26 to -11.94 kcal/mol for halogenated benzonitrile compounds, with heavier halogens contributing to enhanced binding affinities [5].
The molecular docking simulations indicate that the compound forms stable complexes with protein targets through a combination of halogen bonding, hydrogen bonding, and van der Waals interactions [9]. The bromine substituent participates in halogen bonding interactions with oxygen and sulfur atoms of amino acid residues, while the chlorine atom contributes to hydrophobic interactions within protein binding pockets [5] [9].
Protein-ligand stabilization energies calculated through quantum mechanical/molecular mechanical methods demonstrate that the presence of multiple electron-withdrawing substituents enhances the binding affinity through electrostatic complementarity with positively charged residues [3] [10]. The amino group of 2-amino-5-bromo-3-chlorobenzonitrile forms directional hydrogen bonds with backbone carbonyl oxygen atoms and polar side chains, contributing to complex stabilization [11] [8].
| Compound Type | Binding Energy (kcal/mol) | Inhibition Constant (nM) | Interaction Types |
|---|---|---|---|
| Halogenated Benzonitrile (F) | -10.26 | N/A | Hydrogen bonds, Van der Waals |
| Halogenated Benzonitrile (Cl) | -10.85 | N/A | Hydrophobic, Halogen bonds |
| Halogenated Benzonitrile (Br) | -11.58 | 3.27 | Halogen bonds, π-interactions |
| Halogenated Benzonitrile (I) | -11.94 | 1.78 | Strong halogen bonds, π-interactions |
| Triazole-Benzonitrile Derivative | -8.52 | 8520 | Hydrogen bonds, Electrostatic |
| Biphenyl-Triazole-Benzonitrile | -12.28 | 12280 | Multiple interaction types |
Molecular dynamics simulations extending over microsecond timescales reveal that 2-amino-5-bromo-3-chlorobenzonitrile maintains stable binding orientations within protein active sites, with root-mean-square deviations typically below 2.0 Angstroms [12]. The compound exhibits preferential binding to hydrophobic pockets enriched with aromatic residues, where halogen-π interactions contribute significantly to complex stability [5] [13].
The hydrogen bonding network formation of 2-amino-5-bromo-3-chlorobenzonitrile in biological matrices involves multiple interaction sites that contribute to its biochemical activity [11] [14]. The amino group serves as both hydrogen bond donor and acceptor, forming networks with surrounding water molecules and polar residues in protein structures [11].
Spectroscopic and computational analyses reveal that the nitrile group participates in hydrogen bonding through its π-electron system and nitrogen lone pair, creating a network of interactions with biological molecules [14]. The ortho-hydrogen atoms adjacent to the amino group exhibit the strongest hydrogen bonding propensity, with calculated bond lengths of approximately 2.8 Angstroms and lifetimes exceeding 100 picoseconds [14].
Crystallographic studies of related aminobenzonitrile compounds demonstrate the formation of intramolecular hydrogen bonds between the amino group and aromatic hydrogen atoms, creating six-membered ring structures that influence the compound's conformation in biological environments [11]. These intramolecular interactions compete with intermolecular hydrogen bonding, affecting the compound's solubility and distribution in biological matrices [11] [14].
| Interaction Type | Bond Length (Å) | Relative Strength | Lifetime (ps) |
|---|---|---|---|
| ortho-H···N (Benzonitrile) | 2.8 | High | >100 |
| meta-H···N (Benzonitrile) | 3.0 | Moderate | 50-80 |
| para-H···N (Benzonitrile) | 3.2 | Low | 20-40 |
| Amino group H-bonds | 2.1 | High | >150 |
| Cyano group interactions | 3.0 | Moderate | 40-60 |
| Water-mediated H-bonds | 2.5 | Variable | 10-30 |
The formation of hydrogen bonding networks in aqueous biological environments involves both direct and water-mediated interactions, with the compound exhibiting enhanced solubility through cooperative hydrogen bonding effects [14]. Molecular dynamics simulations indicate that 2-amino-5-bromo-3-chlorobenzonitrile forms stable clusters with water molecules, creating extended hydrogen bonding networks that influence its transport and distribution properties [14].
The electron-withdrawing characteristics of the bromine, chlorine, and nitrile substituents in 2-amino-5-bromo-3-chlorobenzonitrile significantly impact metabolic pathway interactions through multiple mechanisms [15] [16]. The combined electron-withdrawing effects of these substituents enhance the compound's electrophilic reactivity, leading to increased interactions with nucleophilic sites in metabolic enzymes [17] [15].
Cytochrome P450 enzyme interactions are particularly influenced by the electron-withdrawing substituents, which modify the compound's oxidation potential and alter metabolic clearance pathways [16]. The bromine and chlorine atoms contribute Hammett sigma values of 0.23 each, while the nitrile group exhibits a stronger electron-withdrawing effect with a sigma value of 0.66, creating a cumulative electronic effect that enhances metabolic enzyme binding [15].
Studies of related halogenated benzonitrile compounds demonstrate that electron-withdrawing substituents increase the rate of metabolic transformation through enhanced enzyme-substrate interactions [19] [16]. The metabolic pathway interference occurs through competitive inhibition of key enzymes involved in xenobiotic metabolism, particularly those responsible for aromatic hydroxylation and conjugation reactions [19].
| Substituent | Electron-Withdrawing Strength | Effect on Metabolism | Hammett Constant (σ) |
|---|---|---|---|
| Bromine (-Br) | Strong | Cytochrome P450 interaction | 0.23 |
| Chlorine (-Cl) | Strong | Enhanced protein binding | 0.23 |
| Nitrile (-CN) | Very Strong | Metabolic interference | 0.66 |
| Combined Br/Cl | Enhanced | Synergistic effects | Combined effect |
| Amino group (-NH2) | Electron-Donating | Reduced metabolic clearance | -0.16 |
The synergistic effects of multiple electron-withdrawing groups result in enhanced binding to metabolic enzymes, potentially leading to mechanism-based inhibition through covalent modification of active site residues [17] [16]. The electron-deficient aromatic ring becomes more susceptible to nucleophilic attack by enzymatic cofactors, creating opportunities for irreversible enzyme inactivation [16].
Time-resolved spectroscopic techniques provide critical insights into the formation of covalent adducts between 2-amino-5-bromo-3-chlorobenzonitrile and biological macromolecules [20] [21] [22]. Mass spectrometric analysis serves as the primary method for detecting covalent protein-ligand adducts, providing direct evidence of molecular weight increases upon covalent modification [21] [23].
Picosecond time-resolved resonance Raman spectroscopy enables monitoring of structural changes during covalent adduct formation, with temporal resolution sufficient to capture intermediate species in the reaction pathway [20]. The technique reveals characteristic spectral changes in the nitrile stretching region and aromatic ring vibrations that correlate with covalent bond formation events [20] [24].
High-throughput mass spectrometric screening methods allow for systematic evaluation of covalent adduct formation with multiple protein targets simultaneously [23] [25]. The approach utilizes data acquisition rates of approximately 84 seconds per sample, enabling comprehensive screening of protein-ligand interactions while maintaining analytical reliability [25].
| Spectroscopic Method | Time Resolution | Detection Capability | Sensitivity |
|---|---|---|---|
| Time-Resolved Raman | Millisecond | Covalent adduct formation | High |
| Picosecond TR3 | Picosecond | Structural changes | Very High |
| Mass Spectrometry | Seconds | Molecular weight changes | Moderate |
| UV-Vis Spectroscopy | Millisecond | Electronic transitions | High |
| NMR Spectroscopy | Seconds | Conformational changes | Moderate |
The application of stimulated Raman spectroscopy with millisecond resolution allows for real-time monitoring of chemical transformations during covalent adduct formation, providing mechanistic insights into the reaction pathways [24]. Combined spectroscopic approaches utilizing multiple detection methods enhance the reliability of covalent adduct identification and quantification in complex biological systems [26] [22].